molecular formula C4H6ClN5 B1347328 6-Chloro-3-hydrazinylpyridazin-4-amine CAS No. 934-26-9

6-Chloro-3-hydrazinylpyridazin-4-amine

Cat. No. B1347328
Key on ui cas rn: 934-26-9
M. Wt: 159.58 g/mol
InChI Key: ZKDLFTXWBSJIKO-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

A MW vial was charged with 6-chloro-3-hydrazinylpyridazin-4-amine (Step 112.2) (475 mg, 2.98 mmol) and potassium acetate (467 mg, 4.76 mmol) in AcOH (5 mL). The MW vial was sealed and the resulting mixture was heated up and stirred at 170° C. for 4 hr. The reaction was cooled down to RT and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 1-3%) to afford the title product (450 mg, 2.451 mmol, 82% yield). tR: 2.32 min (HPLC 1); tR: 0.55 min (LC-MS 2); ESI-MS: 184 [M+H]+ (LC-MS 2); ESI-MS: 182 [M−H]− (LC-MS 2); Rf=0.45 (CH2Cl2/MeOH 9:1).
Quantity
475 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
467 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[C:4]([NH2:10])[CH:3]=1.[C:11]([O-])(=O)[CH3:12].[K+]>CC(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]2[N:6]([C:11]([CH3:12])=[N:9][N:8]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
475 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)NN)N
Name
potassium acetate
Quantity
467 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred at 170° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MW vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated up
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 1-3%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=2N(N1)C(=NN2)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.451 mmol
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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